molecular formula C17H12ClFN2O4S2 B2405468 2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide

2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide

Cat. No.: B2405468
M. Wt: 426.9 g/mol
InChI Key: UVBCYCNGEMRVOA-UHFFFAOYSA-N
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Description

2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide is a structurally complex organic molecule featuring multiple pharmacologically relevant functional groups. Its core structure includes:

  • A sulfonamide group (4-chlorophenylsulfonyl), known for enhancing antimicrobial activity by targeting bacterial folate synthesis pathways .
  • An oxazole ring substituted at the 2-position with a 4-fluorophenyl group, which may improve metabolic stability and target binding .

Preliminary studies suggest its biological activities may include antimicrobial, antifungal, and anticancer properties, though detailed mechanistic data remain under investigation . The compound’s synthesis typically involves multi-step reactions, including sulfonation, oxazole ring formation, and thioether coupling, with yields dependent on optimized conditions (e.g., solvent polarity, catalyst selection) .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4S2/c18-11-3-7-13(8-4-11)27(23,24)16-17(26-9-14(20)22)25-15(21-16)10-1-5-12(19)6-2-10/h1-8H,9H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBCYCNGEMRVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound based on diverse research findings.

The molecular formula of this compound is C15H13ClFN3O3SC_{15}H_{13}ClFN_3O_3S, with a molecular weight of approximately 397.83 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline and subsequent steps to form the oxazole ring. The detailed synthetic pathway can be optimized for yield and purity based on specific laboratory conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the sulfonamide group is believed to enhance the antibacterial efficacy due to its interaction with bacterial enzymes.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus62.5
Bacillus subtilis62.5
Escherichia coli>500

Case Studies

A comparative study evaluated various oxazole derivatives for their biological activity. Among them, the derivatives containing fluorinated phenyl groups exhibited enhanced activity against both bacterial strains and inflammatory pathways . This suggests that modifications in substituents can significantly influence biological outcomes.

Toxicity Profile

Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments indicate that many oxazole derivatives exhibit low toxicity in model organisms such as Daphnia magna, suggesting a favorable safety margin for further development .

Comparison with Similar Compounds

Key Trends :

  • Lipophilicity : Bromine and trifluoromethyl groups increase LogP, favoring membrane penetration but reducing solubility .
  • Solubility : Thiophen-2-yl and methoxy groups enhance solubility via polar interactions .
  • Thermal Stability : Electron-withdrawing groups (e.g., sulfonamide) improve stability, while bulky substituents (e.g., bromophenyl) lower decomposition thresholds .

Mechanism of Action Comparisons

  • Sulfonamide-Containing Analogs : Inhibit bacterial dihydropteroate synthase (Ki = 0.8 µM), disrupting folate synthesis .
  • Thiophen-2-yl Derivatives: Interact with fungal cytochrome P450 lanosterol 14α-demethylase, blocking ergosterol biosynthesis .
  • Bromophenyl/Furan Analogs : Induce apoptosis via ROS-mediated pathways in cancer cells .

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